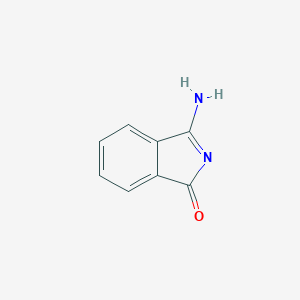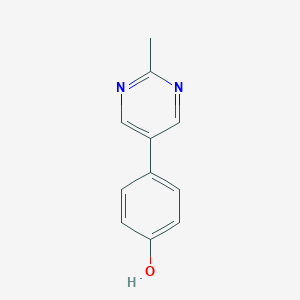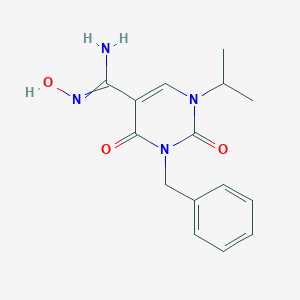
6-Ethyl-4-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-4-methylpyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-Ethyl-4-methylpyridazin-3(2H)-one is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. Additionally, it has been suggested that this compound may interact with various cellular targets, such as enzymes and receptors, to exert its pharmacological effects.
Effets Biochimiques Et Physiologiques
6-Ethyl-4-methylpyridazin-3(2H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various inflammatory models. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, in various oxidative stress models. Furthermore, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Ethyl-4-methylpyridazin-3(2H)-one in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. However, the limitations of using this compound in lab experiments include its poor solubility in water, which may limit its bioavailability, and its potential instability under certain conditions, which may affect its biological activity.
Orientations Futures
There are several potential future directions for the study of 6-Ethyl-4-methylpyridazin-3(2H)-one. One potential direction is the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress. Additionally, the development of novel analogs of this compound with improved pharmacological properties may be a promising direction for future research. Furthermore, the elucidation of the precise mechanism of action of this compound may provide insights into its biological effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-Ethyl-4-methylpyridazin-3(2H)-one involves the reaction of ethyl hydrazinecarboxylate and 4-methylpyridazin-3(2H)-one in the presence of a catalyst. This reaction yields 6-Ethyl-4-methylpyridazin-3(2H)-one as the final product. The purity of the compound can be enhanced through various purification techniques, such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
6-Ethyl-4-methylpyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been investigated for its potential anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
Numéro CAS |
160427-26-9 |
|---|---|
Nom du produit |
6-Ethyl-4-methylpyridazin-3(2H)-one |
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3-ethyl-5-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-5(2)7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10) |
Clé InChI |
GHQBVRIYVGNWPC-UHFFFAOYSA-N |
SMILES |
CCC1=NNC(=O)C(=C1)C |
SMILES canonique |
CCC1=NNC(=O)C(=C1)C |
Synonymes |
3(2H)-Pyridazinone,6-ethyl-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



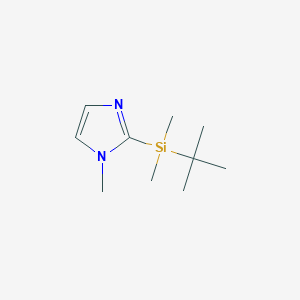
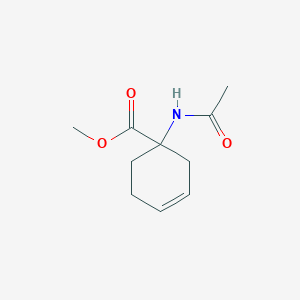
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
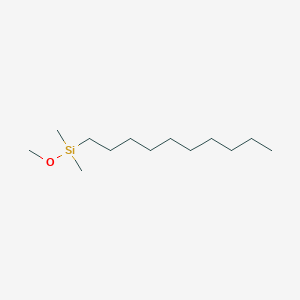
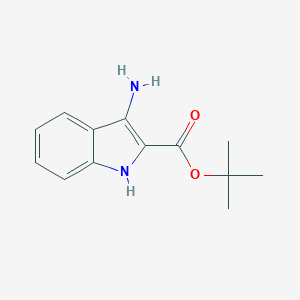
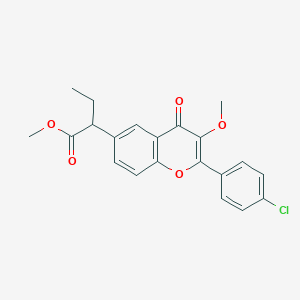
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
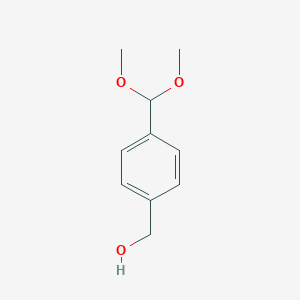
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
